NMS-P715 is a potent and selective small molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, also known as TTK. [, , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of MPS1. [, ] This inhibition disrupts the spindle assembly checkpoint (SAC), a crucial regulatory mechanism during cell division. [, , , ]
In the realm of scientific research, NMS-P715 serves as a valuable tool for investigating the role of MPS1 in various cellular processes, particularly those related to cancer cell biology. [, , , ] Its ability to selectively target MPS1 enables researchers to study the downstream effects of MPS1 inhibition, providing insights into cancer cell proliferation, survival, and response to other therapeutic interventions. [, , , , ]
Molecular Structure Analysis
While detailed molecular structure information is limited in the provided abstracts, one abstract mentions an X-ray crystallography study of NMS-P715 in complex with the human MPS1 kinase. [] This suggests that structural data exists detailing the interaction between NMS-P715 and its target. Understanding this interaction is crucial for:
Mechanism of Action
NMS-P715 primarily functions by inhibiting MPS1 kinase activity. [, , , ] It accomplishes this by competitively binding to the ATP-binding site of the kinase domain, effectively blocking ATP from binding and preventing the phosphorylation of downstream targets. [, ] This inhibition of MPS1, a crucial component of the spindle assembly checkpoint (SAC), leads to premature mitotic exit, causing chromosomal misalignment, aneuploidy, and ultimately cell death. [, , , ]
Accelerated mitosis: Cells treated with NMS-P715 exhibit a shortened mitotic phase due to the compromised SAC, leading to premature entry into anaphase. [, ]
Chromosomal misalignment: The lack of proper SAC function due to MPS1 inhibition disrupts the correct attachment of chromosomes to the mitotic spindle, leading to misaligned chromosomes. [, ]
Aneuploidy: The missegregation of chromosomes during mitosis, caused by impaired SAC function, results in daughter cells with an abnormal number of chromosomes (aneuploidy). [, ]
Cell death: The accumulation of chromosomal abnormalities and mitotic defects ultimately triggers cell death pathways, primarily through mitotic catastrophe. [, , ]
Applications
Investigating MPS1 as a therapeutic target:
Pancreatic ductal adenocarcinoma (PDAC): NMS-P715 effectively inhibits the growth of both human and murine PDAC cells in vitro, suggesting its potential as a therapeutic agent. [] Studies also revealed a correlation between high MPS1 expression and poor survival rates in PDAC patients, further strengthening the rationale for targeting MPS1 in this cancer type. []
Glioblastoma: NMS-P715 has shown promising results in enhancing the radiosensitivity of glioblastoma cells. [, ] This suggests that combining NMS-P715 with radiotherapy could be a viable therapeutic strategy for this aggressive brain cancer.
Medulloblastoma: Studies have demonstrated that NMS-P715 can effectively inhibit the growth of medulloblastoma cells in vitro, highlighting its potential as a therapeutic target for this pediatric brain tumor. []
Triple-negative breast cancer (TNBC): A derivative of NMS-P715, NTRC 1501-0, exhibited complete tumor growth inhibition in a xenograft model of TNBC, suggesting the therapeutic potential of targeting MPS1 in this aggressive breast cancer subtype. []
Understanding SAC dependence: NMS-P715 allows researchers to investigate which cancer types are particularly reliant on the SAC for survival, potentially identifying those most susceptible to MPS1 inhibition. [, ]
Uncovering mechanisms of resistance: By studying how cancer cells adapt to NMS-P715 treatment, researchers can identify mechanisms of resistance to MPS1 inhibitors and develop strategies to overcome them. [, ]
Radiosensitization: NMS-P715 has demonstrated the ability to sensitize cancer cells to ionizing radiation, suggesting it could be used in combination with radiotherapy to improve treatment outcomes. [, ]
Related Compounds
Reversine
Compound Description: Reversine is a well-characterized inhibitor of Monopolar Spindle 1 (Mps1), known for its ability to induce cell death by overriding the spindle assembly checkpoint (SAC) . Reversine exhibits binding affinity to both the wild-type Mps1 (Mps1WT) and the Mps1 C604Y mutant, demonstrating effectiveness against this specific mutation that can lead to resistance against other Mps1 inhibitors .
Relevance: While structurally distinct from NMS-P715, reversine serves as a critical comparative compound in understanding the structure-activity relationships and resistance mechanisms associated with Mps1 inhibitors . Unlike NMS-P715, reversine maintains its efficacy against the Mps1 C604Y mutation, highlighting important structural differences that influence inhibitor binding and resistance development .
Cpd-5
Compound Description: Cpd-5 is a derivative of NMS-P715 designed as a potent and selective Mps1 kinase inhibitor . Similar to NMS-P715, Cpd-5 exhibits reduced binding affinity to the Mps1 C604Y mutant compared to the wild-type Mps1, suggesting potential for acquired resistance . This resistance is attributed to differences in dissociation processes and reduced residence time in the binding pocket of the mutant .
Relevance: Cpd-5, being structurally similar to NMS-P715, provides valuable insights into the impact of subtle chemical modifications on binding affinity, resistance development, and overall efficacy as an Mps1 inhibitor . Comparative analysis of Cpd-5 and NMS-P715 helps elucidate the structure-activity relationships crucial for developing next-generation Mps1 inhibitors with improved resistance profiles .
NMS-P153
Compound Description: NMS-P153 is a later-stage, optimized compound derived from earlier Mps1 inhibitors like NMS-P715 . It exhibits improved in vitro enzymatic potency against Mps1, with an IC50 of 3 nM, along with an enhanced mitotic override activity and a longer dissociation half-life compared to its predecessor . NMS-P153 demonstrates potent anti-proliferative activity and tumor growth inhibition in various preclinical models, suggesting its potential as a clinical candidate .
Relevance: NMS-P153 exemplifies the continued development and optimization efforts building upon the foundational work with NMS-P715. The improved potency, pharmacokinetic properties, and in vivo efficacy of NMS-P153 underscore the value of iterative medicinal chemistry efforts in generating clinically viable Mps1 inhibitors with superior therapeutic profiles .
BAY-1161909
Compound Description: BAY-1161909 is a potent and selective TTK (another name for Mps1) inhibitor . While the specific structure is not detailed in the provided abstract, it's mentioned in the context of comparing binding modes and developing structure-activity relationships for a novel class of pyrimido-indolizine TTK inhibitors.
Relevance: Although not structurally related to NMS-P715, BAY-1161909 is relevant as it belongs to the same broader class of TTK/Mps1 inhibitors. The study utilizing BAY-1161909 focuses on understanding the binding interactions within the ATP pocket of TTK, offering valuable knowledge applicable to designing more effective inhibitors, including those structurally similar to NMS-P715 .
AZ3146
Compound Description: AZ3146 is a novel MPS1 inhibitor investigated for its effect on enhancing the sensitivity of murine tumor cells to genotoxic treatments, particularly etoposide . While the study doesn't provide structural details of AZ3146, it highlights its function in sensitizing tumor cells to etoposide-induced cell death by promoting aberrant mitosis.
Relevance: Although the structure of AZ3146 is not disclosed, its relevance to NMS-P715 lies in their shared target, MPS1, and their similar function in influencing the response of tumor cells to genotoxic agents. Both compounds highlight the potential of MPS1 inhibition as a strategy to enhance the efficacy of existing cancer treatments .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potassium (K+) channels are categorized by their mode of activation and the number of transmembrane segments. The voltage-gated six-transmembrane K+ channels include KCNQ1, first recognized for its role in cardiac function and subsequently in hearing, gastrointestinal chloride secretion, and other processes. ML-277 is a potent activator of KCNQ1 channels (EC50 = 260 nM). The EC50 value of this compound at the related channels KCNQ2, KCNQ4, and hERG exceeds 30 µM. ML-277 potentiates both homomultimeric KCNQ1 channels and unsaturated heteromultimeric (KCNQ1/KCNE1) channels in model cardiomyocytes and augments delayed rectifier K+ current in cultured human cardiomyocytes. Novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator ML 277 is a selective Kv7.1 potassium channel activator and can be applied to treatments involving the correction of heart, respiratory or brain malfunctions as a result of gene mutation. ML277(CID53347902) is a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator with EC50 of 270 nM. IC50 value: 270 nM (EC50) Target: K(v)7.1 activatorML277 was shown to be highly selective against other KCNQ channels (>100-fold selectivity versus KCNQ2 and KCNQ4) as well as against the distantly related hERG potassium channel.
BS-181 is a Cdk7 inhibitor that blocks the activity of Cdk-activating kinase with an IC50 value of 21 nM. It inhibits Cdk2 at a concentration 35-fold higher than that of Cdk7.1 BS-181 has been shown to inhibit the phosphorylation of Cdk7 substrates, to promote cell cycle arrest and apoptosis, to inhibit the growth of cancer cell lines in vitro, and to inhibit the growth of MCF-7 human xenografts in nude mice. BS-181 is a highly selective CDK7 inhibitor with IC50 of 21 nM. ; >40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9. IC50 Value: 21 nMTarget: CDK7in vitro: BS-181 is a small molecule inhibitor of CDK7 in a cell-free environment, which displays more potential activity than roscovitine with IC 50 of 510 nM. Among the CDKs and other 69 kinases from many different classes, BS-181 shows high inhibitory selectivity for CDK7, inhibits CDK2 at concentrations lower than 1 μM which being inhibited 35-fold less potently (IC50 with 880 nM) than CDK7, shows slight inhibition for CDK1, CDK4, CDK5, CDK6 and CDK9 with IC50 values higher than 3.0 μM, and only shows inhibition for several kinases from other classes at high concentrations (>10 μM). BS-181 promotes cell cycle arrest and inhibits the cancer cell growth of a range of tumor types, including breast, lung, prostate and colorectal cancer with IC50 in the range of 11.5-37 μM. In MCF-7 cells, BS-181 inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), and promotes cell cycle arrest and apoptosis to inhibit the growth of cancer cell lines. in vivo: BS-181 is stable in vivo with a plasma elimination half-life in mice of 405 minutes after i.p. administration of 10 mg/kg. BS-181 inhibits the growth of MCF-7 xenografts in the nude mice model in a dose-dependent manner, with 25% and 50% reduction in tumor growth after 2 weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively without apparent toxicity.
A synthetic form of exendin-4, a 39-amino acid peptide isolated from the venom of the GILA MONSTER lizard (Heloderma suspectum). Exenatide increases CYCLIC AMP levels in pancreatic acinar cells and acts as a GLUCAGON-LIKE PEPTIDE-1 RECEPTOR (GLP-1) agonist and incretin mimetic, enhancing insulin secretion in response to increased glucose levels; it also suppresses inappropriate glucagon secretion and slows gastric emptying. It is used as an anti-diabetic and anti-obesity agent.
CPDA is a novel potent SHIP2 inhibitor that can effectively ameliorate insulin resistance in 3T3-L1 adipocytes.Target: SHIP2in vitro: CPDA was found to enhance insulin signaling.in vivo: CPDA greatly improves abnormal glucose metabolism in diabetic animals. CPDA was also found to improve the abnormal glucose metabolism in db/db mice.
Faropenem medoxil is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid. Faropenem medoxomil is an ester prodrug derivative of the beta-lactam antibiotic [faropenem]. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug. Faropenem medoxomil is a broad-spectrum antibiotic that is highly resistant to beta-lactamase degradation. It is being developed jointly by Replidyne, Inc. and Forest Laboratories, Inc. Faropenem Medoxomil is a daloxate ester prodrug form of faropenem, a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Faropenem medoxomil is hydrolyzed in vivo to release the active free acid. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
RI-2 is a reversible inhibitor of RAD51 (IC50 = 44.2 µM), a protein that is central to the homologous recombination process initiated upon DNA double-strand breaks and is often overexpressed in a wide range of human cancer cell types. At 150 µM, it has been shown to inhibit DNA repair and to sensitize cancer cells to cross-linking chemotherapy in vitro. RI-2 is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay; specifically inhibits HR(Homologous recombination) repair in human cells. IC50 value: 44.17 μM Target: RAD51 inhibitorin vitro: RI-2 inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. RI-2 can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1.